1,2-Dihydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10O2 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group attached to a dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-(alkynyl)benzaldehydes or o-(alkynyl)phenyl ketones with olefins using copper(II) triflate as a catalyst in tetrahydrofuran at elevated temperatures . Another method includes the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthalenes, dihydronaphthalenes, and tetrahydronaphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dihydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for estrogen receptors, influencing gene expression and cellular responses . Additionally, its derivatives have been found to inhibit enzymes such as aldosterone synthase, which plays a role in the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
1,2-Dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as:
1,2-Dihydronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,4-Dihydronaphthalene: Has a different substitution pattern, leading to distinct chemical and biological properties.
Naphthalene-1-carboxylic acid: Does not have the dihydro structure, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the dihydronaphthalene ring and the carboxylic acid group, which imparts specific chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
1,2-dihydronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKCTIFQAYFUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC=C2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.